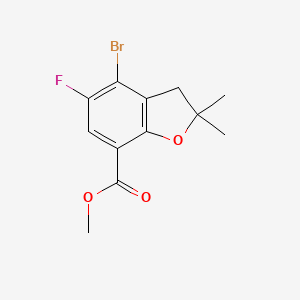

Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Description

Properties

Molecular Formula |

C12H12BrFO3 |

|---|---|

Molecular Weight |

303.12 g/mol |

IUPAC Name |

methyl 4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3 |

InChI Key |

NFJPJJJAYFZLRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure can be deconstructed into three primary components:

- Dihydrobenzofuran core : A fused benzene-furan ring system with 2,2-dimethyl substituents.

- Halogen substituents : Bromine at position 4 and fluorine at position 5.

- Ester functionality : A methyl carboxylate group at position 7.

Retrosynthetically, the molecule derives from functionalization of a preassembled dihydrobenzofuran scaffold. Key intermediates include:

Key Synthetic Routes

Cyclization Strategies for Dihydrobenzofuran Core Formation

The dihydrobenzofuran scaffold is typically constructed via acid- or base-catalyzed cyclization of o-hydroxyacetophenone derivatives. For example:

Method A :

- Starting material : 5-Fluoro-2-hydroxyacetophenone.

- Reaction : Treatment with chloroacetone in the presence of potassium carbonate (K₂CO₃) induces cyclization, forming the dihydrobenzofuran ring.

- Esterification : Subsequent reaction with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the methyl carboxylate group.

Method B :

- One-pot synthesis : Direct cyclization of methyl 2-hydroxy-5-fluorobenzoate with 2-chloropropane-1,3-diol under Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate).

Table 1: Comparison of Cyclization Methods

Halogenation Techniques

Bromination at Position 4

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It can be used to study the effects of halogenated benzofuran derivatives on biological systems.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs:

Key Observations :

- Halogen Effects: Bromine (Br) and chlorine (Cl) increase molecular weight and polarizability compared to fluorine (F), which enhances electronegativity and lipophilicity. Brominated analogs (e.g., ) show reduced cytotoxicity compared to non-halogenated precursors .

- Steric Influence : The 2,2-dimethyl group in the target compound and stabilizes the dihydrofuran ring, reducing conformational flexibility and enhancing metabolic stability.

Biological Activity

Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a benzofuran core with various substituents that influence its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 303.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities that are primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms.

Inhibition of PARP

Studies have demonstrated that derivatives of benzofuran compounds can selectively inhibit PARP activity, leading to increased cytotoxicity in cancer cells, particularly those deficient in BRCA1/2 genes. For instance, compounds similar to this compound have shown IC50 values ranging from 0.079 μM to 2.12 μM against PARP-1 .

Cytotoxicity Studies

Case Study: BRCA Deficient Cancer Cells

A notable study investigated the effects of this compound on BRCA-deficient DT40 cells. The results indicated that the compound exhibited selective cytotoxicity, enhancing the therapeutic potential for treating certain types of breast and ovarian cancers .

Structure-Activity Relationship (SAR)

The introduction of halogen atoms such as bromine and fluorine has been shown to significantly enhance the potency of benzofuran derivatives. For example, the presence of a fluorine atom at the 5-position has been correlated with improved PARP inhibition and increased cytotoxic effects .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and diastereotopic protons in the dihydrobenzofuran ring.

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers in carboxyl derivatives) ().

- Chromatography : TLC (Rf = 0.65 in ethyl acetate) and column chromatography purify intermediates ().

Advanced: How can conflicting data on reaction yields be resolved when introducing bulky substituents (e.g., 2,2-dimethyl groups)?

Methodological Answer :

Steric hindrance from 2,2-dimethyl groups can reduce yields in electrophilic substitution. To address this:

- Optimize reaction temperature and solvent polarity (e.g., dichloromethane for better solubility of bulky intermediates) ().

- Use directing groups (e.g., methylsulfinyl in ) to control regioselectivity.

- Compare crystallization data (e.g., centrosymmetric dimer formation in ) to identify steric clashes.

Basic: What purification methods are effective for isolating intermediates?

Q. Methodological Answer :

- Distillation under reduced pressure : Isolates low-boiling-point intermediates like 7-hydroxybenzofuran derivatives ().

- Recrystallization : Use benzene or ethyl acetate to grow single crystals for X-ray analysis ().

- Column Chromatography : Ethyl acetate/hexane gradients separate polar byproducts ().

Advanced: How does the methyl ester group at the 7-position affect metabolic stability in pharmacological studies?

Methodological Answer :

While pharmacological data for this compound is sparse, analogous methyl esters in benzofuran derivatives resist hydrolysis better than ethyl esters, enhancing bioavailability. To study stability:

- Perform enzymatic assays (e.g., esterase-mediated hydrolysis).

- Compare with carboxylic acid analogs (e.g., ’s acetic acid derivative) using HPLC to track degradation.

Basic: What safety protocols are recommended for handling bromo- and fluoro-containing intermediates?

Q. Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of halogenated compounds.

- Avoid aqueous workup without acid neutralization (e.g., concentrated HCl in ) to prevent exothermic reactions.

Advanced: What strategies optimize regioselectivity in dihydrobenzofuran functionalization?

Q. Methodological Answer :

- Directed ortho-metalation : Use lithium bases to deprotonate specific positions for halogenation.

- Protecting groups : Temporarily block reactive sites (e.g., methylsulfinyl in ) to direct substituents.

- Computational modeling : DFT calculations predict electron density maps to guide synthetic routes.

Basic: How are hydrogen-bonding interactions analyzed in crystallographic studies?

Methodological Answer :

X-ray diffraction data (e.g., ) quantify hydrogen bonds using metrics like:

- D–H⋯A distances : O–H⋯O bonds (2.7–3.0 Å).

- Angles : D–H⋯A > 120° indicates strong interactions.

Refinement software (e.g., SHELXL) models H-atom positions via riding coordinates ().

Advanced: Can spirocyclic or fused-ring analogs enhance bioactivity?

Methodological Answer :

Spirocyclic benzofurans (e.g., ’s spiro[benzo[b]thiophene-6,2′-benzofuran]) show improved pharmacokinetics. To design analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.